Dehydrocorydaline

Content Navigation

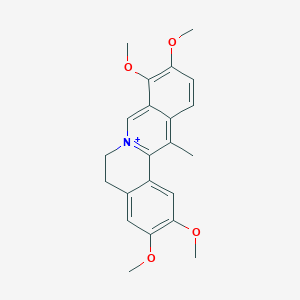

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dehydrocorydaline sources extraction Corydalis yanhusuo Rhizoma Corydalis

Source & Chemical Profile of Dehydrocorydaline

This compound is a quaternary ammonium alkaloid identified as the most abundant active component in Corydalis yanhusuo W. T. Wang (Rhizoma Corydalis) [1] [2].

- Botanical Source: Perennial herb from the Papaveraceae family, cultivated in Zhejiang, Jiangsu, and Anhui provinces of China [2].

- Content in Plant Material: Total alkaloids constitute 0.5% to 1% of the dried rhizome mass. DHC comprises over 50% of the total alkaloid content, making it the principal active constituent [1] [3] [2].

- Chemical Properties: Molecular formula is C₂₂H₂₄NO₄⁺ [4]. It is a protoberberine-type alkaloid.

Quantitative Analysis & Extraction

Standardized extraction and analytical methods are critical for reproducible research and product development.

Table 1: Alkaloid Composition in Corydalis Rhizoma Extract

| Alkaloid Name | Class | Relative Abundance | Notes |

|---|---|---|---|

| This compound (DHC) | Quaternary Ammonium | >50% of total alkaloids | Primary active component [1] [3] |

| Corydaline | Tertiary Amine (DHC analog) | High | Analogue of DHC [2] |

| Corydalmine | Tertiary Amine | Present | Analgesic activity [1] |

| Tetrahydropalmatine | Tertiary Amine | Present | Analgesic activity [2] |

| Palmatine | Quaternary Ammonium | Present | Spectrum-effect relationship to anti-inflammatory activity [1] |

| Berberine | Quaternary Ammonium | Present | Spectrum-effect relationship to anti-inflammatory activity [1] |

| Coptisine | Quaternary Ammonium | Present | Spectrum-effect relationship to anti-inflammatory activity [1] |

Extraction Protocol A standard reflux extraction method is detailed below [3]:

- Plant Material Preparation: Use authenticated, dried tubers of Corydalis yanhusuo.

- Solvent Extraction: Perform two sequential reflux extractions.

- First extraction: Use 10 mL of ethanol-water mixture per gram of herb for 40 minutes.

- Second extraction: Use 8 mL of solvent per gram of original herb for 30 minutes.

- Extract Processing: Combine filtrates, concentrate to a sticky state, and dry at 60°C.

- Stock Solution: Dissolve dried extract in DMSO to a typical stock concentration of 40 mg/mL.

HPLC Analysis for Quality Control For qualitative and quantitative analysis of DHC and other alkaloids [3]:

- Column: Innoval C18 (4.6 × 250 mm, 5 µm)

- Mobile Phase:

- (A) Acetonitrile

- (B) Water containing 0.1% phosphoric acid and 0.22% triethylamine

- Gradient Elution:

- 0-10 min: 20-22% A

- 10-30 min: 22-30% A

- 30-60 min: 30-80% A

- Flow Rate: 1.0 mL/min

- Detection: PDA detector at 280 nm

- Injection Volume: 10 µL

Pharmacological Activities & Mechanisms

This compound exhibits diverse pharmacological effects through multi-target mechanisms, which are prime candidates for drug development.

Table 2: Documented Pharmacological Activities of this compound

| Pharmacological Activity | In Vivo/In Vitro Model | Key Findings / Proposed Mechanism |

|---|---|---|

| Anti-inflammatory | LPS-treated macrophages [1] [3] | Inhibits TNF-α, IL-6 release; suppresses NF-κB pathway; promotes IκBα expression. |

| Analgesic (Nociceptive, Neuropathic, Bone Cancer Pain) | Mouse models (acetic acid writhing, formalin test, CCI, bone cancer) [4] | Attenuates pain; modulates microglial polarization (M1/M2) in spinal cord; potential opioid system involvement. |

| Anti-atherosclerotic | Apoe−/− mice, rat VSMCs [5] | Upregulates Spta1; maintains VSMC contractile phenotype; inhibits proliferation/migration. |

| Anti-fibrotic (Pulmonary Fibrosis) | Bleomycin-induced mouse model, human lung slices [6] | Suppresses fibroblast activation via endoplasmic reticulum stress-dependent inhibition of TGF-β/SMAD pathway. |

| Anti-platelet Aggregation | Rabbit platelets [7] | Dose-dependently inhibits aggregation induced by ADP, thrombin, arachidonic acid. Potential targets include P2Y1/P2Y12 receptors. |

| Antibacterial | Listeria monocytogenes [8] | Disrupts cell membrane; suppresses cell wall synthesis and carbohydrate metabolism (MIC: 1 mg/mL, MBC: 2 mg/mL). |

The anti-inflammatory mechanism of DHC in macrophages can be visualized as the following pathway:

Figure 1: DHC inhibits inflammation by blocking NF-κB activation and cytokine production in macrophages [1] [3].

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments evaluating DHC's anti-inflammatory and analgesic properties.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol is used to evaluate the anti-inflammatory efficacy of DHC in cell culture [3].

Cell Culture:

- Use murine macrophage RAW 264.7 cell line (e.g., ATCC TIB-71).

- Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 μg/mL streptomycin.

- Maintain at 37°C in a humidified atmosphere with 5% CO₂.

Cell Treatment:

- Seed cells in culture plates and allow to adhere.

- Pre-treat cells with varying concentrations of DHC (dissolved in DMSO, final DMSO concentration ≤0.1%) or vehicle control for a specified time (e.g., 1-2 hours).

- Stimulate inflammation by adding Lipopolysaccharide (LPS) to the medium (e.g., 100 ng/mL). Incubate for a predetermined period (e.g., 6-24 hours).

Analysis of Anti-inflammatory Effects:

- Cytokine Measurement: Collect cell culture supernatant. Quantify levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

- Gene Expression Analysis: Extract total RNA from cells. Use RT-qPCR to measure mRNA expression levels of TNF-α, IL-6, and other targets.

- Protein Analysis by Western Blot: Lyse cells and analyze proteins. Determine the expression levels of IκBα, phospho-NF-κB, and total NF-κB.

- NF-κB Translocation Assay: Use immunofluorescence staining to visualize and quantify the nuclear translocation of NF-κB p65 subunit.

In Vivo Analgesic Efficacy Testing

This general workflow is applied in rodent models to assess DHC's pain-relieving effects [4].

Animal Models:

- Inflammatory Pain Model: Use the formalin test or acetic acid-induced writhing test in mice/rats.

- Neuropathic Pain Model: Use the Chronic Constriction Injury (CCI) model, involving loose ligation of the sciatic nerve.

- Bone Cancer Pain Model: Implement by injecting osteosarcoma cells into the femur of mice.

Drug Administration:

- Prepare DHC in a suitable vehicle (e.g., 1-5% DMSO in saline, or 30% PEG30, 5% Tween 80, 64% water for injection [5]).

- Administer via intraperitoneal (IP) injection. Common research doses range from 5 mg/kg to 50 mg/kg, depending on the model and administration route [4].

- Include vehicle control and positive control groups (e.g., standard analgesics).

Pain Behavior Assessment:

- Mechanical Allodynia: Use von Frey filaments to measure paw withdrawal threshold.

- Thermal Hyperalgesia: Use a hot plate or Hargreaves apparatus to measure paw withdrawal latency.

- Spontaneous Pain: In the formalin test, measure the time spent licking/biting the injected paw. In the writhing test, count abdominal constrictions.

Tissue Collection and Analysis:

- Following behavioral tests, euthanize animals and collect relevant tissues (e.g., spinal cord).

- Analyze tissues for biomarkers, such as microglial polarization markers (Iba1, CD86 for M1, CD206 for M2) via immunofluorescence or Western blot [4].

Conclusion and Research Implications

This compound, as the principal alkaloid of Corydalis yanhusuo, presents a compelling multi-target therapeutic profile supported by robust evidence for its anti-inflammatory, analgesic, and anti-fibrotic effects.

Key strengths for its development potential include its multi-targeting mechanisms that may lead to enhanced efficacy and lower resistance, effects on multiple pain types which is valuable for complex pain conditions, and activity against chronic disease processes like fibrosis and atherosclerosis.

Future work should prioritize ADME and toxicology profiling, exploring formulation strategies like transdermal delivery [9] to overcome oral absorption limitations, and conducting rigorous preclinical and clinical trials to validate efficacy and safety in humans.

References

- 1. Accounts the Majority of Anti-Inflammatory... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. The Analgesic Properties of Corydalis yanhusuo [mdpi.com]

- 3. This compound Accounts the Majority of Anti- ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound can be a suitable candidate for analgesic ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound maintains the vascular smooth muscle ... [nature.com]

- 6. This compound attenuates bleomycin-induced pulmonary ... [pmc.ncbi.nlm.nih.gov]

- 7. Potential target-related proteins in rabbit platelets treated with active... [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity and Multi-Targeting Mechanism of ... [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

Comprehensive Technical Guide: Dehydrocorydaline's Mechanism via the FoxO Signaling Pathway

Introduction and Chemical Background

Dehydrocorydaline (DHC) is a biologically active alkaloid compound isolated from the traditional Chinese medicinal herb Corydalis yanhusuo (Y.H. Chou & Chun C. Hsu) W.T. Wang ex Z.Y. Su & C.Y. Wu (Papaveraceae). This compound has garnered significant research interest due to its demonstrated cardioprotective properties and potential therapeutic applications in cardiovascular diseases. DHC has historically been utilized for its analgesic effects in treating various conditions, including cramping pain, abdominal pain, and injury-related pain [1] [2]. Emerging evidence indicates that DHC exhibits protective and pain-relieving effects on coronary heart disease, though the precise molecular mechanisms remained incompletely understood until recently [1].

The FoxO (Forkhead box O) signaling pathway represents a crucial regulatory network in cellular physiology, governing fundamental processes including apoptosis, cell-cycle control, glucose metabolism, oxidative stress resistance, and longevity [3]. FoxO transcription factors function as pivotal regulators of gene expression in response to various cellular stimuli and stresses. A central regulatory mechanism of FoxO proteins involves phosphorylation by the serine-threonine kinase Akt/protein kinase B (Akt/PKB), downstream of phosphatidylinositol 3-kinase (PI3K), in response to insulin or several growth factors [3]. Phosphorylation at three conserved residues results in the export of FoxO proteins from the nucleus to the cytoplasm, thereby decreasing expression of FoxO target genes.

Recent advances in multidisciplinary research approaches have elucidated the specific molecular interactions between DHC and the FoxO signaling pathway, providing mechanistic insights into its cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion injury (MIRI) [1]. This technical guide comprehensively examines the mechanism of DHC action through the FoxO signaling pathway, incorporating recent multimodal research findings, experimental validations, and therapeutic implications for researchers, scientists, and drug development professionals working in cardiovascular pharmacology.

FoxO Signaling Pathway Overview

The FoxO signaling pathway represents an evolutionarily conserved regulatory system that integrates external stimuli with fundamental cellular processes. The mammalian FoxO transcription factor family comprises four main members: FoxO1, FoxO3, FoxO4, and FoxO6, each exhibiting distinct tissue distribution patterns and functional specializations [4]. FoxO1 mRNA is highly expressed in adipose tissue, FoxO3 mRNA is most abundant in the brain, and FoxO4 mRNA is predominantly found in cardiac tissue [4]. This tissue-specific distribution underlies the diverse physiological functions of FoxO transcription factors across different organ systems.

Core Regulatory Mechanisms

FoxO transcription factors are subject to complex multilayer regulation that determines their subcellular localization, DNA-binding affinity, and transcriptional activity:

Phosphorylation Regulation: Multiple kinases phosphorylate FoxO proteins at specific residues, influencing their nucleocytoplasmic shuttling. The PI3K/Akt pathway serves as the primary inhibitory mechanism, with Akt-mediated phosphorylation promoting FoxO binding to 14-3-3 proteins and subsequent nuclear export [4]. In contrast, stress-activated kinases including JNK (c-Jun N-terminal kinase) and MST1 (Mammalian Ste20-like kinase) phosphorylate FoxOs under oxidative stress conditions, promoting nuclear retention and transcriptional activation [4].

Post-Translational Modifications: Beyond phosphorylation, FoxO proteins undergo acetylation, ubiquitination, and methylation, which fine-tune their transcriptional activity and protein stability [3]. Acetylation of FoxO proteins by histone acetyltransferases such as p300/CBP generally enhances their transcriptional activity, while deacetylation by sirtuins (including SIRT1) creates a complex regulatory dynamic that varies by cellular context and FoxO family member.

Protein-Protein Interactions: FoxO transcription factors interact with various co-regulators and transcription factors that modulate their target gene specificity and transcriptional output. These interactions enable FoxOs to integrate signals from multiple pathways and generate appropriate transcriptional responses to diverse cellular conditions [3].

Table 1: FoxO Transcription Factor Family Members and Their Characteristics

| FoxO Member | Primary Tissues | Chromosomal Location | Key Functions | Regulatory Kinases |

|---|---|---|---|---|

| FoxO1 (FKHR) | Adipose tissue, liver | 13q14.1 | Glucose metabolism, adipogenesis | Akt, SGK, IKK |

| FoxO3 (FKHRL1) | Brain, ovary | 6q21 | Oxidative stress resistance, longevity | Akt, MST1, JNK |

| FoxO4 (AFX) | Heart, muscle | Xq13.1 | Cell cycle arrest, stress resistance | Akt, JNK |

| FoxO6 | Brain, nervous system | 1p34.1 | Neural development, glucose metabolism | Akt (partial regulation) |

FoxO Signaling Pathway Visualization

The following diagram illustrates the core components and regulatory relationships within the FoxO signaling pathway, particularly highlighting its relevance to myocardial ischemia-reperfusion injury:

Figure 1: FoxO Signaling Pathway Regulation in Myocardial Ischemia-Reperfusion Injury. This diagram illustrates the core FoxO signaling pathway, highlighting how this compound (DHC) interacts with this pathway to potentially ameliorate myocardial injury. The pathway shows key regulatory nodes including PI3K/Akt, AMPK/SIRT1, and the nuclear-cytoplasmic shuttling of FoxO transcription factors that control expression of target genes involved in apoptosis, cell cycle regulation, and antioxidant defense.

Multimodal Study of DHC and FoxO Signaling

Network Pharmacology and Target Identification

A comprehensive multimodal study employing network pharmacology, molecular docking, and experimental validation approaches has been conducted to elucidate the mechanism of DHC action on myocardial ischemia-reperfusion injury through the FoxO signaling pathway [1]. The initial network pharmacology analysis identified potential protein targets of DHC and their overlap with known MIRI-associated targets:

Target Identification: Researchers retrieved DHC and MIRI targets from various specialized databases, followed by Venny analysis to identify common targets. This approach identified 120 common targets from 121 DHC targets and 23,354 MIRI targets, highlighting the multi-target nature of DHC action and its potential relevance to MIRI pathology [1].

Pathway Enrichment Analysis: Bioinformatics analysis of the common targets revealed significant enrichment in the FoxO signaling pathway, among other pathways, suggesting this pathway as a primary mechanism through which DHC exerts its cardioprotective effects [1].

Molecular Docking and Binding Affinity

Molecular docking studies provided insights into the potential direct interactions between DHC and key regulatory proteins within the FoxO signaling network:

High-Affinity Interactions: DHC exhibited particularly strong binding affinity (<-7 kcal/mol) for several crucial regulatory proteins, including CCND1 (Cyclin D1), CDK2 (Cyclin-Dependent Kinase 2), and MDM2 (Mouse Double Minute 2) [1]. These proteins play significant roles in cell cycle regulation and apoptosis, processes intimately connected to FoxO transcriptional activity.

Validation Techniques: The potential binding affinities predicted by molecular docking were further validated using microscale thermophoresis (MST), a modern biophysical technique that measures binding interactions between molecules by detecting changes in their movement in response to temperature gradients [1].

Table 2: Molecular Docking Results for this compound with FoxO Signaling Components

| Target Protein | Binding Affinity (kcal/mol) | Biological Function | Role in FoxO Signaling |

|---|---|---|---|

| CCND1 (Cyclin D1) | < -7.0 | Cell cycle progression | FoxO regulates CCND1 expression; connection to cell cycle arrest |

| CDK2 (Cyclin-Dependent Kinase 2) | < -7.0 | Cell cycle control | FoxO transcriptionally regulates CDK inhibitors |

| MDM2 | < -7.0 | p53 regulation, protein ubiquitination | Indirect FoxO regulation through protein stability control |

| Additional FoxO pathway components | -5.0 to -7.0 | Various signaling functions | Multiple points of pathway modulation |

Experimental Validation of DHC Effects

In Vivo Animal Studies

The cardioprotective effects of DHC observed in computational analyses were rigorously validated using a well-established in vivo mouse model of myocardial ischemia-reperfusion injury:

Animal Model Establishment: Researchers created an MIRI model by surgically ligating the left anterior descending coronary artery in C57BL/6N mice, a standard approach for simulating ischemic heart injury followed by reperfusion [1]. The experimental design included three groups: sham-operated control group, MIRI model group, and DHC treatment group (receiving 5 mg/kg DHC via intraperitoneal injection).

Cardiac Function Assessment: DHC treatment demonstrated significant functional improvement in cardiac parameters, as evidenced by attenuated decreases in left ventricular ejection fraction and fractional shortening [1]. These echocardiographic parameters are key clinical indicators of cardiac contractile function and overall pump performance.

Infarct Size and Biomarker Analysis: DHC administration resulted in significantly reduced infarct sizes compared to untreated MIRI controls, along with decreased levels of cardiac damage biomarkers including cardiac troponin I (cTnI) and lactate dehydrogenase (LDH) [1]. These findings provide direct evidence of DHC's protective effects against irreversible myocardial damage during ischemia-reperfusion events.

Table 3: In Vivo Effects of DHC on Myocardial Ischemia-Reperfusion Injury Parameters

| Parameter | Sham Group | MIRI Group | DHC Treatment Group | Measurement Method |

|---|---|---|---|---|

| Left Ventricular Ejection Fraction (%) | Normal | Significant decrease | Attenuated decrease | Echocardiography |

| Fractional Shortening (%) | Normal | Significant decrease | Attenuated decrease | Echocardiography |

| Infarct Size | Minimal | Extensive | Significantly reduced | TTC staining, histology |

| cTnI Levels | Baseline | Elevated | Significantly reduced | Immunoassay |

| LDH Levels | Baseline | Elevated | Significantly reduced | Enzymatic assay |

| Apoptotic Cells | Few | Numerous | Significantly reduced | TUNEL staining |

In Vitro Cellular Studies

Complementary in vitro experiments using H9c2 cardiomyoblast cells provided mechanistic insights at the cellular level:

Hypoxia/Reoxygenation Model: H9c2 cells were incubated with DHC and subjected to hypoxia/reoxygenation (H/R) conditions, simulating ischemia-reperfusion injury in a controlled cellular environment [1]. This experimental approach allows for precise manipulation of treatment conditions and detailed analysis of cellular responses.

Apoptosis Assessment: TUNEL staining demonstrated that DHC significantly alleviated apoptosis in the H/R model, indicating a potent anti-apoptotic effect that contributes to its cardioprotective properties [1].

Oxidative Stress Measurements: DHC treatment reduced the production of reactive oxygen species (ROS) and attenuated mitochondrial membrane potential (ΔΨm) disruption as measured by JC-1 staining [1]. These findings suggest that DHC preserves mitochondrial integrity and function during oxidative stress conditions.

Molecular Mechanism Elucidation

Western blot analyses provided detailed insights into the molecular mechanisms underlying DHC-mediated cardioprotection:

Regulation of Apoptotic Proteins: DHC treatment resulted in downregulation of pro-apoptotic proteins including Bcl-2, Bid, cleaved-caspase 3, and cleaved-caspase 9, while upregulating the expression of Bax and CCND1 via the FoxO signaling pathway [1]. This shift in the balance of apoptotic regulators favors cell survival under stress conditions.

FoxO Pathway Modulation: DHC promoted the phosphorylation of FOXO1A and MDM2, key regulatory events in the FoxO signaling cascade that influence FoxO transcriptional activity and target gene expression [1]. Additionally, DHC affected cleaved-caspase 8 levels, indicating potential involvement of extrinsic apoptosis pathways.

Detailed FoxO Pathway Regulation by DHC

FoxO Transcriptional Control of Apoptosis

The FoxO transcription factors function as master regulators of apoptotic processes in cardiomyocytes through several interconnected mechanisms:

Death Receptor Ligands: FoxO proteins directly regulate the expression of death receptor ligands such as Fas ligand and TNF apoptosis ligand, which initiate extrinsic apoptosis pathways [4]. By modulating the expression of these ligands, FoxOs can determine cellular susceptibility to extrinsic apoptotic signals.

Bcl-2 Family Regulation: FoxO transcription factors control the expression of several Bcl-2 protein family members that regulate intrinsic apoptosis pathways, including Bim, Bcl-XL, and bNIP3 [4]. These proteins govern mitochondrial outer membrane permeabilization, a critical step in the commitment to apoptosis.

Comprehensive Apoptosis Network: Through simultaneous regulation of multiple apoptosis-related genes, FoxOs establish a coordinated apoptotic response that integrates various cellular stresses and damage signals. DHC appears to modulate this network to favor cell survival under ischemia-reperfusion conditions.

Integration with AMPK-SIRT1-FOXO Axis

DHC's effects on FoxO signaling must be understood within the broader context of the AMPK-SIRT1-FOXO regulatory axis, a crucial pathway in cellular stress response:

AMPK Activation: Under conditions of oxidative stress, intracellular energy levels shift, leading to an increase in the AMP/ATP ratio that activates AMPK (AMP-activated protein kinase) [5] [6]. AMPK serves as a central cellular energy sensor and regulates multiple downstream pathways, including FoxO signaling.

SIRT1 Modulation: Activated AMPK stimulates SIRT1 (sirtuin 1), a NAD+-dependent deacetylase that plays a significant role in the oxidative stress response [5] [6]. SIRT1 deacetylates FoxO transcription factors, enhancing their transcriptional activity and promoting expression of target genes involved in stress resistance.

Coordinated Cellular Defense: The AMPK-SIRT1-FOXO pathway represents a integrated defense system that enhances mitochondrial function, reduces mitochondrial damage, and mitigates oxidative stress-induced cellular injury [5] [6]. DHC likely interacts with this coordinated system to enhance cellular resilience to ischemia-reperfusion injury.

Oxidative Stress Balance Mechanisms

DHC's modulation of FoxO signaling significantly influences the cellular oxidative stress balance through several key mechanisms:

Antioxidant Gene Expression: FoxO transcription factors directly regulate the expression of major antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT) [5] [6]. These enzymes constitute the primary enzymatic defense system against reactive oxygen species.

Mitochondrial Protection: Through regulation of mitochondrial genes and quality control processes, FoxO signaling helps maintain mitochondrial functional integrity during stress conditions, reducing electron leakage and subsequent ROS production [5].

Cross-Pathway Integration: FoxO transcription factors integrate signals from multiple stress-response pathways, including IRS/PI3K/Akt, Ras-MEK-ERK, IKK, and AMPK pathways, allowing coordinated cellular responses to diverse stress conditions [4]. DHC appears to modulate this integrative function to promote cardioprotection.

Broader Therapeutic Implications

Cardiovascular Applications

Beyond myocardial ischemia-reperfusion injury, DHC shows promise for addressing multiple cardiovascular pathologies through FoxO pathway modulation:

Atherosclerosis Management: DHC has demonstrated significant antiatherosclerotic effects in apolipoprotein E-deficient (ApoE−/−) mice, not only inhibiting atherosclerosis development but also improving aortic compliance and increasing plaque stability [2]. These beneficial effects appear mediated through inhibition of macrophage inflammation, likely via targeting p65- and ERK1/2-mediated pathways [2].

Vascular Inflammation Control: In atherosclerosis models, DHC dramatically decreased levels of proinflammatory gene clusters and significantly downregulated interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner [2]. This anti-inflammatory activity complements its direct cardioprotective effects through FoxO signaling.

Coronary Function: DHC has demonstrated antispasmodic effects on coronary arteries, suggesting potential applications in managing coronary heart disease and related conditions characterized by coronary vasoconstriction [2].

Experimental Protocols and Methodologies

For researchers seeking to investigate DHC effects on FoxO signaling, several key experimental approaches have proven effective:

In Vivo MIRI Model: The established protocol involves surgical ligation of the left anterior descending coronary artery in C57BL/6N mice, with DHC administered via intraperitoneal injection at 5 mg/kg dosage [1]. Functional assessment should include echocardiography for left ventricular ejection fraction and fractional shortening, complemented by infarct size measurement using TTC or Evans blue staining.

In Vitro Hypoxia/Reoxygenation: H9c2 cardiomyoblast cells can be subjected to hypoxic conditions (typically 1-3% O₂) for 2-4 hours followed by reoxygenation under normoxic conditions for 4-24 hours, with DHC treatment administered before, during, or after the hypoxic period depending on the specific experimental question [1].

Molecular Assessment: Key analytical techniques include Western blotting for FoxO pathway components (FOXO1, FOXO3a, phosphorylated forms), apoptotic regulators (Bcl-2 family, caspases), and oxidative stress markers; immunofluorescence for FoxO subcellular localization; TUNEL staining for apoptosis quantification; and JC-1 staining for mitochondrial membrane potential assessment [1].

Drug Development Considerations

From a pharmaceutical development perspective, several aspects of DHC warrant particular attention:

Therapeutic Window: Current animal studies have utilized a 5 mg/kg dosage via intraperitoneal injection with demonstrated efficacy and no reported toxicity [1] [2]. Further dose-response studies would help establish the optimal therapeutic window and safety profile.

Multi-Target Profile: The network pharmacology identification of 120 common targets between DHC and MIRI suggests a pleiotropic mechanism of action [1]. This multi-target approach may offer therapeutic advantages for complex pathologies like MIRI but presents challenges for precise mechanism elucidation.

Natural Product Advantages: As a natural product derivative, DHC may offer favorable toxicity and metabolism profiles compared to completely synthetic compounds, potentially accelerating translational development.

Conclusion and Future Directions

The comprehensive investigation of DHC's effects on FoxO signaling represents a compelling example of integrative pharmacological research, combining network pharmacology, molecular docking, and experimental validation to elucidate mechanism of action. The accumulated evidence strongly supports that DHC attenuates myocardial ischemia-reperfusion injury primarily through modulation of the FoxO signaling pathway, resulting in inhibited apoptosis, reduced oxidative stress, and improved mitochondrial function.

Future research directions should include detailed pharmacokinetic studies to understand DHC absorption, distribution, metabolism, and excretion properties; structural optimization to potentially enhance potency and selectivity; investigation of potential synergistic combinations with existing cardiovascular agents; and expansion of therapeutic application studies to other cardiovascular conditions where FoxO signaling plays important roles. Additionally, the interrelationship between FoxO signaling and other cardioprotective pathways modulated by DHC warrants further exploration to fully understand its therapeutic potential.

References

- 1. This compound attenuates myocardial ischemia ... [pubmed.ncbi.nlm.nih.gov]

- 2. Antiatherosclerotic effect of this compound on ApoE [nature.com]

- 3. KEGG PATHWAY: map04068 [genome.jp]

- 4. FOXO Signaling Pathways as Therapeutic Targets in Cancer [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the AMPK-SIRT1-FOXO Pathway - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the AMPK-SIRT1-FOXO Pathway: The In-Depth ... [mdpi.com]

Comprehensive Technical Analysis: Dehydrocorydaline Maintains Vascular Smooth Muscle Cell Contractile Phenotype via Spta1 Upregulation

Introduction and Significance

Atherosclerotic cardiovascular disease remains a leading cause of global mortality, with current therapeutic strategies including statins and anti-inflammatory agents showing limited efficacy and potential side effects. Vascular smooth muscle cells (VSMCs) possess the remarkable ability to undergo phenotypic switching from a contractile state to a synthetic phenotype, which plays a crucial role in the initiation and progression of atherosclerosis. In their contractile state, VSMCs express specific markers and maintain vascular tone, while in the synthetic state, they downregulate these markers and exhibit increased proliferation, migration, and inflammatory characteristics—key processes in atherosclerotic plaque development and instability.

Dehydrocorydaline (DHC), a primary bioactive alkaloid isolated from the traditional Chinese herbal medicine Rhizoma Corydalis (Corydalis yanhusuo), has demonstrated diverse pharmacological effects including anti-inflammatory, anti-allergic, and anti-tumor properties. Previous research established that DHC improves atherosclerosis and aortic compliance in Western diet-fed Apoe-/- mice by ameliorating systemic and vascular inflammation [1]. However, its direct impact on VSMC phenotypic switching had remained unexplored until the recent landmark study published in Acta Pharmacologica Sinica in 2025, which revealed a novel mechanism through which DHC preserves the contractile phenotype of VSMCs by upregulating spectrin alpha, erythrocytic 1 (Spta1) [2] [3] [4]. This discovery expands the potential clinical applications of DHC and similar herbal compounds for atherosclerotic cardiovascular disease treatment.

Molecular Mechanism Overview

The molecular mechanism through which DHC maintains the VSMC contractile phenotype represents a significant advancement in our understanding of vascular biology. The process centers on DHC's ability to upregulate Spta1, a protein previously characterized primarily for its role in erythrocyte membrane integrity but now shown to play a crucial role in VSMC biology.

The diagram below illustrates the comprehensive mechanism through which DHC treatment influences VSMC phenotype and reduces atherosclerosis:

Figure 1: Comprehensive Mechanism of DHC Action on VSMCs and Atherosclerosis. This diagram illustrates how DHC upregulates Spta1, promotes contractile phenotype markers, inhibits proliferation/migration, and reduces atherosclerosis, effects reversed by Spta1 knockdown.

As illustrated, DHC treatment directly upregulates Spta1 expression in VSMCs, as identified through RNA sequencing analysis [2]. This upregulation is essential for DHC's protective effects, as Spta1 knockdown experiments completely abolished the increase in contractile phenotype markers initially prompted by DHC treatment [3] [4]. The key contractile markers increased by DHC treatment include calponin 1 (Cnn1), myosin heavy chain (Myh11, SM-MHC), smooth muscle 22α (Sm22α), and alpha-smooth muscle actin (Acta2, α-SMA), all of which were elevated in a time- and dose-dependent manner [2] [4].

Concurrently, DHC significantly inhibited platelet-derived growth factor-BB (PDGF-BB)-induced VSMC proliferation and migration [3]—two critical processes in phenotypic switching. In animal studies using Apoe-/- mice, DHC treatment resulted in reduced carotid plaque areas, decreased macrophage infiltration, and increased contractile phenotype marker expression [2] [3] [4]. These findings establish a direct link between DHC-mediated Spta1 upregulation and attenuation of atherosclerotic progression through preservation of the VSMC contractile phenotype.

Experimental Findings and Data Summary

Key Experimental Results from In Vitro and In Vivo Studies

Table 1: Summary of Key Experimental Findings on DHC Effects in VSMCs

| Experimental Model | Treatment Conditions | Key Parameters Measured | Results | Significance |

|---|---|---|---|---|

| Primary rat VSMCs (in vitro) | DHC (time- and dose-dependent) | mRNA/protein levels of contractile markers: Cnn1, Myh11, Sm22α, Acta2 | Significant increase in all contractile markers | P < 0.05 vs. control [2] |

| Primary rat VSMCs (in vitro) | DHC + PDGF-BB (20 ng/mL) | VSMC proliferation and migration | Inhibition of PDGF-BB-induced proliferation and migration | P < 0.05 vs. PDGF-BB alone [3] |

| Apoe-/- mice (in vivo) | DHC (5 mg/kg, i.p. daily) | Carotid plaque area | Reduced plaque area | P < 0.05 vs. vehicle [2] [4] |

| Apoe-/- mice (in vivo) | DHC (5 mg/kg, i.p. daily) | Macrophage infiltration | Decreased macrophage content in plaques | P < 0.05 vs. vehicle [3] |

| Apoe-/- mice (in vivo) | DHC (5 mg/kg, i.p. daily) | Contractile phenotype markers in vessels | Increased expression of VSMC contractile markers | P < 0.05 vs. vehicle [2] |

| Primary rat VSMCs (mechanistic) | RNA sequencing | Differential gene expression | Significant upregulation of Spta1 | P < 0.05 vs. control [2] [3] |

| Primary rat VSMCs (mechanistic) | Spta1 knockdown + DHC | Contractile phenotype markers | Abolished DHC-induced increase in contractile markers | P < 0.05 vs. DHC alone [3] [4] |

Comprehensive Analysis of Research Findings

The experimental data demonstrates consistent and concentration-dependent effects of DHC on VSMC biology. In primary rat VSMCs, DHC treatment resulted in a significant upregulation of all major contractile phenotype markers at both mRNA and protein levels. This effect was observed across multiple concentrations and timepoints, establishing a robust concentration-response relationship [2]. The most pronounced effects were typically seen at higher concentrations (50-100 μM) and with longer exposure times (24-48 hours).

The functional significance of these molecular changes was confirmed through proliferation and migration assays. DHC effectively counteracted PDGF-BB-induced proliferation, a key stimulus for phenotypic switching in atherosclerosis. Using both cell counting and CCK-8 assays, researchers demonstrated that DHC treatment significantly reduced VSMC proliferation rates following PDGF-BB stimulation [3]. Similarly, migration assays showed that DHC inhibited the migratory capacity of VSMCs, further supporting its role in maintaining the contractile phenotype.

The most compelling evidence for the mechanism of action comes from the loss-of-function experiments. When Spta1 expression was knocked down using specific genetic approaches, the ability of DHC to increase contractile marker expression was completely abolished [3] [4]. This establishes Spta1 not merely as a correlated factor but as an essential mediator of DHC's effects on VSMC phenotype.

In the in vivo model using Apoe-/- mice fed a Western diet, DHC administration (5 mg/kg daily via intraperitoneal injection) significantly attenuated atherosclerosis development. Histopathological analysis of carotid arteries showed reduced plaque areas and decreased macrophage infiltration in DHC-treated mice compared to vehicle controls [2] [4]. Furthermore, immunofluorescence staining revealed increased expression of contractile markers in the vascular walls of treated animals, directly mirroring the in vitro findings and supporting the translational relevance of these discoveries.

Detailed Experimental Protocols

Cell Culture and Treatment

Primary VSMC Isolation: VSMCs were isolated from the aortic tunica media of male Sprague-Dawley rats (150-180 g) using the tissue block culture method [3]. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂. Cells underwent an average of six to seven passages per experiment.

DHC Treatment Protocol: DHC (Chroma-Biotechnology, 30045-16-0) was dissolved in dimethyl sulfoxide (DMSO) as a stock solution. For in vitro experiments, VSMCs were treated with DHC across a concentration range (0-100 μM) for varying durations (6-48 hours) to establish time- and dose-response relationships. For phenotypic switching induction, VSMCs were stimulated with platelet-derived growth factor-BB (PDGF-BB) at 20 ng/mL.

Spta1 Knockdown: Specific knockdown of Spta1 expression was achieved using RNA interference techniques to validate its essential role in mediating DHC's effects.

Animal Model and Drug Administration

Animal Model: Male Apoe

-/-mice were housed under specific pathogen-free conditions with a 12-hour light-dark cycle and ad libitum access to a standard diet and water for 12 weeks [3].Carotid Artery Injury Model: The right common carotid artery (RCCA) was ligated and placed in a polyethylene cuff (427410; BD Biosciences) following established methods [3].

DHC Administration: Mice were randomly divided into vehicle and DHC groups. DHC was prepared in a formulation of 1% DHC, 30% PEG30, 5% Tween 80, and 64% water. Daily intraperitoneal injections of DMSO (vehicle) or DHC (5 mg/kg) were administered. The RCCA was collected for histopathological analysis via frozen sectioning.

Key Assessment Methodologies

RNA Sequencing and Analysis: Following treatment with DMSO or DHC, rat primary VSMCs were harvested using Trizol for total RNA extraction. Transcriptome sequencing was performed using the Illumina NovaSeq platform. Sequenced mRNA was aligned with the reference genome to quantify gene expression levels and identify differentially expressed genes. Functional annotation and enrichment analysis were performed to examine biological implications [3].

Western Blotting: Cells were lysed using radioimmunoprecipitation assay buffer. Protein concentration was determined using a BCA Protein Assay Kit. Proteins (30 μg per lane) were separated by 8% SDS-PAGE and transferred to nitrocellulose membranes. Primary antibodies included: SM-MHC (ab53219, Abcam; 21404-1-AP, Proteintech), Cnn1 (ABT129, Millipore), Spta1 (abs134307, absin), and β-actin (sc-47778, Santa Cruz). Detection was performed using horseradish peroxidase chemiluminescent substrate and visualized using an Amersham Imager 600 [3].

Real-time Quantitative PCR: Total RNA was extracted using RNAex Pro RNA Reagent. cDNA was synthesized using a reverse transcription kit, and mRNA levels were detected with a SYBR Green Real-time qPCR Master Mix Kit. RT-PCR was performed on a LightCycler 480 Instrument II [3].

VSMC Functional Assays:

- Proliferation: Assessed using cell counting and Cell Counting Kit-8 (CCK-8) assays. For cell counting, equal numbers of cells were seeded and counted at 0, 12, 24, and 36 hours. For CCK-8 assay, 10 μL of CCK-8 solution was added to each well after 24h treatment, followed by incubation at 37°C for 2h, and absorbance measurement at 450nm.

- Migration: Evaluated using standardized migration assays with PDGF-BB as a chemoattractant.

Histopathological Analysis: Isolated aortas were immersed in OCT and frozen for sectioning. Atherosclerotic lesion area at the aortic root was analyzed using cross-sections (6 μm) stained with oil red O solution. Hematoxylin and eosin (H&E) staining and Masson's trichrome staining were performed for morphometric lesion analysis according to manufacturers' instructions. Images were captured by an Aperio Digital Pathology Slide Scanner, and quantification was performed using ImageJ software [1].

Therapeutic Implications and Future Perspectives

The discovery that DHC maintains VSMC contractile phenotype through Spta1 upregulation provides significant insights for cardiovascular drug development. This mechanism represents a novel therapeutic approach for atherosclerotic cardiovascular disease that specifically targets VSMC phenotypic switching—a fundamental process in atherosclerosis pathogenesis that is not effectively addressed by current lipid-lowering or anti-inflammatory therapies.

The finding that Spta1, a gene previously characterized primarily for its role in erythrocyte membrane integrity and associated with hereditary red blood cell disorders like spherocytosis and elliptocytosis [5] [6], plays a crucial role in VSMC biology highlights the potential for repurposing existing knowledge from different fields. This expanded understanding of Spta1's function in vascular cells opens new avenues for research into spectrin family proteins in cardiovascular pathophysiology.

From a therapeutic perspective, DHC and other compounds derived from traditional Chinese medicine offer multimodal therapeutic potential. Previous research has demonstrated that DHC also ameliorates atherosclerosis through macrophage-focused mechanisms by attenuating LPS-induced activation of p65 and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway [1]. This combined effect on both VSMCs and macrophages positions DHC as a promising candidate for addressing multiple aspects of atherosclerotic plaque development and progression.

Future research directions should include:

- Structure-activity relationship studies to identify more potent analogs of DHC with improved pharmacokinetic properties

- Detailed mechanistic studies to elucidate how Spta1 upregulation influences the VSMC contractile apparatus and cytoskeletal organization

- Investigation of Spta1's role in other vascular cell types and pathological conditions

- Preclinical development of optimized formulations and delivery systems for DHC

- Exploration of combination therapies with existing anti-atherosclerotic agents

The evidence supporting DHC's effects on VSMCs through Spta1 upregulation, combined with its previously established anti-inflammatory properties, suggests that compounds targeting these pathways may offer a complementary approach to current atherosclerosis treatments, potentially addressing the significant residual cardiovascular risk that persists despite optimal lipid-lowering therapy.

Conclusion

References

- 1. Antiatherosclerotic effect of this compound on ApoE [nature.com]

- 2. maintains the this compound ... vascular smooth muscle cell [pubmed.ncbi.nlm.nih.gov]

- 3. This compound maintains the vascular smooth muscle ... [nature.com]

- 4. maintains the this compound ... vascular smooth muscle cell [chinaphar.com]

- 5. Tissue expression of SPTA1 - Summary [proteinatlas.org]

- 6. SPTA1 Gene [maayanlab.cloud]

Dehydrocorydaline acute toxicity LD50 profile

Acute Toxicity (LD₅₀) of Dehydrocorydaline

| Route of Administration | LD₅₀ Value | Test Subject | Source |

|---|---|---|---|

| Oral (Per Os) | 277.5 ± 19.0 mg/kg | Mouse | [1] [2] |

| Intraperitoneal (IP) | 21.1 ± 1.4 mg/kg | Mouse | [1] [2] |

| Intraperitoneal (IP) | 78 mg/kg | Mouse (RTECS Database) | [2] |

The following diagram illustrates the general workflow for determining the LD₅₀, which helps in understanding how these values are established.

LD₅₀ determination workflow

Methodology & Interpretation

The provided data comes from standard acute toxicity testing protocols. Here's what these methods and results mean for your research:

- Experimental Model: The studies were conducted on male mice, a standard model for preliminary acute toxicity testing [3] [4].

- Toxicological Significance: The large difference between the oral and intraperitoneal LD₅₀ is expected. A lower LD₅₀ for the IP route indicates higher toxicity, as the compound enters the systemic circulation more directly compared to oral administration, where it may face first-pass metabolism in the liver [5] [6].

- Toxicity Classification: Based on the Hodge and Sterner scale for oral administration in rats, an LD₅₀ of 277.5 mg/kg would place this compound in the "Slightly Toxic" category [6]. The intraperitoneal LD₅₀ of 21.1 mg/kg would be classified as "Highly Toxic" [6]. This underscores the critical importance of specifying the route of exposure.

Key Takeaways for Researchers

- Low Acute Oral Toxicity: The data suggests this compound has a relatively wide safety margin when administered orally in mice [5].

- Route Dependency is Critical: The high toxicity via the intraperitoneal route must be carefully considered during experimental design, especially for injection-based studies.

- Foundation for Further Study: These acute toxicity profiles are essential for establishing safe starting doses for repeated-dose studies and other advanced toxicological evaluations.

References

- 1. This compound (13-Methylpalmatine) | Alkaloid [medchemexpress.com]

- 2. Dehydrocorydalin | CAS#:30045-16-0 | Chemsrc [chemsrc.com]

- 3. This compound Protects Against Sepsis-Induced ... [frontiersin.org]

- 4. Antiatherosclerotic effect of this compound on ApoE [nature.com]

- 5. This compound can be a suitable candidate for analgesic ... [pmc.ncbi.nlm.nih.gov]

- 6. CCOHS: What does LD mean? LD stands for "Lethal Dose". 50 [ccohs.ca]

The Nitroreductase-Mediated Metabolism of Dehydrocorydaline

The following diagram illustrates the key metabolic pathway and the consequent "PK-PD relationship" of Dehydrocorydaline (DHC) as explained by gut microbiota nitroreductase (NR).

Diagram 1. The PK-PD relationship of DHC mediated by gut microbiota nitroreductase.

This pathway is central to resolving the apparent paradox of DHC: it exhibits poor oral absorption yet demonstrates clear therapeutic efficacy in vivo. The conversion of DHC to a more lipophilic metabolite by bacterial nitroreductase is a crucial activation step [1] [2].

Summary of Quantitative Data and Experimental Findings

The following tables consolidate key quantitative data from the primary research study that investigated this relationship in a rat model of Coronary Heart Disease (CHD) [1] [2].

Table 1: Impact of Nitroreductase (NR) Inhibition on DHC Efficacy in CHD Model Rats This table shows the consequences of inhibiting NR activity with Ellagic Acid (EA) on both lipid profiles and key inflammatory markers.

| Parameter Category | Specific Parameter | Change After NR Inhibition (with EA) | Interpretation |

|---|---|---|---|

| Lipid Profile [2] | Total Cholesterol (TC) | Significantly Increased | NR inhibition diminished DHC's therapeutic effect on lipid metabolism, a key factor in CHD. |

| Triglyceride (TG) | Significantly Increased | ||

| Low-Density Lipoprotein Cholesterol (LDL-C) | Significantly Increased | ||

| Inflammatory Markers [1] [2] | Tumor Necrosis Factor-α (TNF-α) | Significantly Increased | NR inhibition reduced DHC's anti-inflammatory effects, which are critical for treating CHD. |

| Interleukin-1β (IL-1β) | Significantly Increased | ||

| Hypersensitive C-Reactive Protein (hs-CRP) | Significantly Increased | ||

| Intercellular Cell Adhesion Molecule-1 (ICAM-1) | Significantly Increased | ||

| Monocyte Chemoattractant Protein-1 (MCP-1) | Significantly Increased |

Table 2: Key Experimental Model and Pharmacokinetic Data This table summarizes the core experimental conditions and pharmacokinetic observations from the same study.

| Aspect | Details | Notes & Context |

|---|---|---|

| CHD Model | Rats induced by high-fat diet and Vitamin D3 [2] | ST-segment elevation confirmed model success. |

| NR Inhibition | Ellagic Acid (EA) used as a selective inhibitor [2] | EA was used to specifically target and suppress NR activity. |

| Key Finding | Plasma concentration of DHC decreased after NR inhibition [1] | Directly links NR metabolism to the systemic exposure of DHC. |

| Identified Metabolite | Hydrogenated metabolite (structure not fully detailed) [1] | Described as having stronger membrane permeability than DHC. |

Core Experimental Methodology

While the full, step-by-step laboratory protocol is not available in the searched articles, the core methodology can be summarized as follows [2]:

- Animal Model Preparation: A Coronary Heart Disease (CHD) model was established in rats using a high-fat diet (containing 3.5% cholesterol, 10% lard, 0.2% propylthiouracil, etc.) and Vitamin D3. Model success was evaluated via electrocardiogram (ECG) changes, particularly ST-segment elevation.

- NR Inhibition Study: The role of gut microbiota NR was investigated by selectively inhibiting its activity with Ellagic Acid (EA). The study compared the effects of DHC administration in two groups: CHD model rats with normal NR activity and those with inhibited NR activity.

- Bioanalytical and Pharmacodynamic Analysis:

- PK Analysis: Plasma concentrations of DHC were measured and compared between the groups with and without NR inhibition.

- PD Analysis: The therapeutic effects (pharmacodynamics) were evaluated by measuring serum levels of lipids (TC, TG, LDL-C) and inflammatory cytokines (TNF-α, IL-1β, etc.), and by examining pathological sections of tissues.

- Metabolite Identification: The metabolism of DHC by NR was investigated, leading to the identification of a hydrogenated metabolite, which was proposed to have higher membrane permeability.

Implications for Drug Development

This research provides a framework for understanding a broader class of poorly absorbable active ingredients from Traditional Chinese Medicines [2].

- Resolving the PK-PD Paradox: The case of DHC highlights that oral bioavailability, as traditionally measured by parent compound concentration in plasma, may not be the sole predictor of in vivo efficacy for compounds metabolized by the gut microbiome [1] [2].

- Microbiome-Mediated Prodrug Activation: The gut microbiome and its enzymes, like nitroreductase, can act as a biocompatible "first-pass" activation system, converting poorly absorbed parent compounds into metabolites with superior absorption and potentially retained or enhanced activity [2]. This mechanism is also observed with other compounds, such as berberine being converted to dihydroberberine [2].

- Consideration of Metabolism: These findings suggest that for future development of such natural products, identification and study of the gut microbiota-generated metabolites are crucial, as they may be the true active forms in the body.

References

Dehydrocorydaline cell culture treatment concentrations in vitro

Introduction to Dehydrocorydaline (DHC)

This compound (DHC) is a quaternary ammonium alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo (Rhizoma Corydalis) [1]. It exhibits diverse pharmacological activities, including anti-inflammatory, anti-tumor, and cardiovascular protective effects [2] [3] [4]. In vitro studies have demonstrated its potential for treating atherosclerosis, osteoarthritis, pulmonary fibrosis, sepsis-induced myocardial injury, and breast cancer through modulation of various cellular signaling pathways [2] [3] [5]. These Application Notes provide consolidated protocols and methodological guidance for researchers using DHC in cell culture systems.

DHC Treatment Parameters by Cell Type

The table below summarizes effective in vitro DHC treatment concentrations and key effects across different cell models.

| Cell Type | Effective DHC Concentration Range | Treatment Duration | Key Observed Effects | Primary Assays Used |

|---|---|---|---|---|

| Vascular Smooth Muscle Cells (VSMCs) [2] [6] | 10 - 100 µM | 24 - 48 hours | ↑ Contractile phenotype markers (Cnn1, Myh11, α-SMA); ↓ PDGF-BB-induced proliferation/migration | RT-qPCR, Western Blot, CCK-8, Cell Counting |

| Chondrocytes [3] | 10 - 20 µM (IC₅₀: 49.65 µM) | 48 hours - 4 days | ↑ Cell proliferation; ↑ Aggrecan/Type II Collagen; ↓ Type I Collagen, MMP1/13, Cox2 | CCK-8, EdU Staining, Flow Cytometry, RT-qPCR |

| Pulmonary Fibroblasts [5] | Information Not Specified | Information Not Specified | ↓ Fibroblast-to-myofibroblast transition; ↓ Collagen I, Fibronectin, α-SMA | Western Blot, Immunofluorescence |

| Macrophages (BMDMs, RAW 264.7) [4] [1] | 10 - 50 µM (up to 200 µM non-toxic) | 24 hours (pre-treatment 1-2h common) | ↓ LPS-induced IL-1β, IL-6, TNF-α; ↓ iNOS, NLRP3; ↓ NF-κB activation | ELISA, RT-qPCR, Western Blot, RNA-seq |

| Cardiomyocytes (H9C2) [7] | 5 - 20 µM | 24 hours | ↑ Cell viability under LPS stress; ↓ Apoptosis; ↓ ROS; ↑ Nrf2/HO-1 | CCK-8, BrdU, Western Blot, ROS Staining |

| Breast Cancer Cells (MDA-MB-231) [8] [9] | 10 - 100 µM (IC₅₀ ~50 µM) | 48 - 72 hours | ↓ Viability, proliferation, migration; ↑ Apoptosis; ↓ CDK1, CCND1, BCL2, MMP2/9 | CCK-8, EdU, Flow Cytometry, Colony Formation |

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

Principle: Measure metabolic activity to determine compound cytotoxicity and optimal dosing ranges.

Protocol (CCK-8 Assay) [8] [4]:

- Cell Seeding: Seed cells (e.g., 3×10⁴ cells/cm² for MDA-MB-231) in 96-well plates and culture for 24 hours.

- Starvation (Optional): For synchronization, use serum-free medium for 24 hours [8].

- DHC Treatment: Replace medium with fresh medium containing varying DHC concentrations (e.g., 10-100 µM). Include DMSO vehicle control.

- Incubation: Culture cells for desired duration (e.g., 48-72 hours).

- CCK-8 Addition: Add 10 µL CCK-8 solution per well. Incubate for 1-2 hours at 37°C in the dark.

- Absorbance Measurement: Measure absorbance at 450 nm using a microplate reader.

- Calculation: Calculate cell viability relative to control.

Supplementary Proliferation Assays:

- EdU Staining [3] [8]: Incubate cells with 50 µM EdU for 2 hours before fixation. Use Apollo stain and DAPI to visualize proliferating cells.

- Flow Cytometry [3] [8]: Fix cells in 70% ethanol, treat with RNase A, stain with propidium iodide, and analyze DNA content.

Gene and Protein Expression Analysis

Principle: Evaluate DHC-induced changes in mRNA and protein levels of target genes.

Protocol (RT-qPCR) [2]:

- RNA Extraction: Wash cells with PBS. Extract total RNA using reagents like RNAex Pro RNA Reagent or Trizol.

- RNA Quantification: Determine RNA concentration and purity using a spectrophotometer.

- cDNA Synthesis: Use 1 µg total RNA with a reverse transcription kit.

- qPCR Reaction: Prepare reactions with SYBR Green Master Mix and specific primers.

- Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method with housekeeping genes (e.g., GAPDH) for normalization.

Protocol (Western Blotting) [2] [6]:

- Protein Extraction: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Centrifuge to collect supernatant.

- Protein Quantification: Determine concentration using a BCA assay.

- Electrophoresis: Load 30 µg protein per lane on 8% SDS-PAGE gels. Separate proteins.

- Transfer: Transfer proteins to nitrocellulose membranes.

- Blocking and Incubation: Block with 5% skim milk. Incubate with primary antibodies overnight at 4°C.

- Detection: Incubate with HRP-conjugated secondary antibody. Visualize using chemiluminescent substrate and imaging system.

Functional Cellular Assays

Migration Assay (Scratch/Wound Healing) [8]:

- Create a scratch in a confluent cell monolayer using a pipette tip.

- Wash away detached cells and add fresh medium with DHC.

- Monitor and image wound closure at regular intervals over 24-48 hours.

Apoptosis Assay (Flow Cytometry) [8]:

- Harvest DHC-treated and control cells.

- Resuspend in binding buffer and stain with Annexin V-FITC and propidium iodide.

- Analyze by flow cytometry within 1 hour to distinguish apoptotic populations.

Mechanism of Action and Signaling Pathways

DHC exerts its effects by modulating multiple critical signaling pathways, which can be visualized in the following experimental workflow and mechanism diagrams.

Figure 1: Experimental workflow for DHC treatment in cell culture models, showing key steps from cell preparation to downstream analysis.

Figure 2: Key molecular mechanisms and signaling pathways modulated by DHC treatment across different cell types.

Key Considerations for Researchers

DHC Preparation: DHC is typically dissolved in DMSO as a stock solution (e.g., 50 mM) and diluted in culture medium immediately before use [8] [1]. Final DMSO concentration should not exceed 0.1-0.5% with appropriate vehicle controls.

Cell-Type Specificity: Effects are highly cell-type dependent. DHC inhibits proliferation in cancer cells but promotes proliferation in chondrocytes [3] [8].

Pre-treatment Strategy: For inflammation studies, 1-2 hour DHC pre-treatment before inflammatory stimulus (e.g., LPS) is common [4] [1].

Pathway Analysis: Combine RNA sequencing with targeted protein analysis to comprehensively identify mechanisms, as DHC affects multiple pathways simultaneously [2] [3] [4].

Conclusion

These Application Notes provide a framework for investigating DHC in various disease models. The consistent anti-inflammatory activity across cell types, coupled with cell-type-specific effects on proliferation and differentiation, makes DHC a promising candidate for further therapeutic development. Researchers should select appropriate concentrations and assays based on their specific cell models and research objectives.

References

- 1. This compound Accounts the Majority of Anti- ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound maintains the vascular smooth muscle cell ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Accelerates Cell Proliferation and ... [pmc.ncbi.nlm.nih.gov]

- 4. Antiatherosclerotic effect of this compound on ApoE [nature.com]

- 5. attenuates bleomycin-induced pulmonary fibrosis... This compound [respiratory-research.biomedcentral.com]

- 6. This compound maintains the vascular smooth muscle ... [nature.com]

- 7. This compound Protects Against Sepsis-Induced ... [frontiersin.org]

- 8. This compound inhibits the tumorigenesis of breast ... [pmc.ncbi.nlm.nih.gov]

- 9. inhibits the tumorigenesis of breast cancer... This compound [spandidos-publications.com]

Application Notes and Protocols: Evaluating the Antiatherosclerotic Effects of Dehydrocorydaline in ApoE−/− Mice

Introduction

Atherosclerosis, a chronic inflammatory disease of the arterial wall, remains a leading cause of mortality and morbidity worldwide. Despite the effectiveness of cholesterol-lowering statins, a high residual risk of cardiovascular events persists, driving the search for novel therapeutic agents that target inflammatory pathways. Dehydrocorydaline (DHC), an alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has emerged as a promising candidate due to its demonstrated anti-inflammatory and cardioprotective effects [1] [2].

The apolipoprotein E-deficient (ApoE−/−) mouse model is a well-established and widely used preclinical model for atherosclerosis research. These mice exhibit delayed lipoprotein clearance, leading to severe hypercholesterolemia and the development of spontaneous atherosclerotic lesions, even on a normal chow diet [3] [4]. This makes them particularly suitable for evaluating the efficacy of potential antiatherosclerotic compounds like DHC.

This document provides detailed application notes and protocols for researchers to investigate the effects of DHC on atherosclerosis development, plaque stability, and underlying mechanisms in the ApoE−/− mouse model.

Established Experimental Protocol

The following section outlines a standardized in vivo protocol based on published studies demonstrating the efficacy of DHC.

Animal Model and Treatment

- Animals: Male ApoE−/− mice (8 weeks old) [1] [5].

- Diet: Western-type diet (containing 0.15% cholesterol and 21% fat) for 12 weeks to accelerate atherosclerosis development [1].

- DHC Preparation:

- Chemical Source: DHC (purity >98%) can be obtained from commercial suppliers (e.g., Chroma-Biotechnology) [1] [5].

- Vehicle Formulation: 1% DHC + 30% PEG300 + 5% Tween 80 + 64% sterile water [1] [5].

- Administration Route: Intraperitoneal (i.p.) injection [1].

- Dosage: 5 mg/kg body weight [1] [5].

- Dosing Regimen: Daily administration for the duration of the study (e.g., 12 weeks) [1].

- Control Group: ApoE−/− mice receiving daily i.p. injection of vehicle only (e.g., DMSO in equivalent volume) [1].

Key Experimental Procedures and Outcomes

The table below summarizes the core in vivo experiments and the expected results based on DHC treatment.

Table 1: Key In Vivo Experiments and Expected Outcomes of DHC Treatment

| Experimental Goal | Methodology | Key Measurements & Results |

|---|

| Atherosclerotic Lesion Quantification | Oil Red O Staining of the aortic root and en face aorta [1]. | Measurement: Lesion area as a percentage of total surface area. Expected Outcome: Significant reduction in lesion area in DHC-treated group [1]. | | Plaque Stability Assessment | Histological Staining of aortic root cross-sections [1]. | Measurements: • H&E: Necrotic core size. • Masson's Trichrome: Collagen content (fibrous cap). • Immunofluorescence: Macrophage infiltration (e.g., F4/80+ cells). Expected Outcome: Increased collagen content, reduced necrotic core size, and decreased macrophage infiltration, indicating improved plaque stability [1]. | | Vascular Function Analysis | Doppler Ultrasound (e.g., Vevo 2100) [1]. | Measurement: Peak Diastolic Velocity (PDV) and aortic compliance. Expected Outcome: Improved aortic compliance in DHC-treated mice [1]. | | Systemic Inflammation | ELISA on mouse serum [1] [6]. | Measurement: Circulating levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Expected Outcome: Reduced cytokine levels in the DHC-treated group [1]. |

The overall workflow for the in vivo study is summarized in the diagram below.

In Vitro Mechanistic Studies

To elucidate the cellular mechanisms behind DHC's effects, complementary in vitro studies are essential. The following protocols focus on macrophages and vascular smooth muscle cells (VSMCs), two key cell types in atherosclerosis.

DHC Effects on Macrophage Inflammation

- Cell Model: Bone Marrow-Derived Macrophages (BMDMs) isolated from C57BL/6J mice [1].

- Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Pen/Strep, and 25 ng/mL M-CSF for 7 days to differentiate macrophages [1].

- DHC Treatment:

- Stock Solution: Dissolve DHC in DMSO. Use a final DMSO concentration of <0.1% in all treatment groups, including vehicle controls [1].

- Cytotoxicity Assay: Prior to experiments, perform a Cell Counting Kit-8 (CCK-8) assay to determine non-cytotoxic concentrations. Studies have used DHC concentrations ranging from 10 to 100 μM without significant toxicity [1].

- Inflammatory Stimulation: Pre-treat BMDMs with DHC (e.g., 25-50 μM) for a period (e.g., 1-2 hours), then stimulate with Ultrapure LPS (e.g., 100 ng/mL) and/or IFN-γ (e.g., 20 ng/mL) [1] [6].

- Key Readouts:

DHC Effects on VSMC Phenotypic Switching

- Cell Model: Primary rat aortic VSMCs [5].

- Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) with 10% FBS and 1% Pen/Strep [5].

- DHC Treatment:

- Key Readouts:

- Contractile Phenotype Markers: RT-qPCR and Western blotting for α-SMA (Acta2), SM-MHC (Myh11), Calponin 1 (Cnn1), and Sm22α [5].

- Proliferation/Migration: Cell Counting Kit-8 (CCK-8) assay and cell counting for proliferation; transwell or wound healing assay for migration [5].

- Mechanistic Insight: RNA sequencing (RNA-seq) of DHC-treated VSMCs identified Spectrin Alpha, Erythrocytic 1 (Spta1) as a critical upstream regulator [5]. Knockdown of Spta1 can be used to validate its necessity for DHC's effects.

Table 2: Summary of Key In Vitro Findings for DHC Mechanism of Action

| Cell Type | DHC Effect | Key Molecular/Pathway Findings | Functional Outcome |

|---|---|---|---|

| Macrophages [1] [7] | Suppression of inflammation. | Downregulation of IL-1β, IL-18, iNOS, NLRP3. Inhibition of LPS-induced p65 (NF-κB) and ERK1/2 phosphorylation. | Reduced foam cell formation. Decreased pro-inflammatory cytokine secretion. |

| Vascular Smooth Muscle Cells (VSMCs) [5] | Maintenance of contractile phenotype. | Upregulation of contractile markers (α-SMA, SM-MHC, Calponin). Identification of Spta1 as a critical mediator. | Inhibition of PDGF-BB-induced proliferation and migration. |

The proposed molecular mechanisms by which DHC exerts its antiatherosclerotic effects are illustrated below.

Conclusion

The presented application notes and protocols provide a comprehensive framework for investigating the antiatherosclerotic properties of this compound in the ApoE−/− mouse model. The established in vivo protocol reliably demonstrates that DHC treatment at 5 mg/kg/day via i.p. injection inhibits plaque development, improves plaque stability, and reduces systemic inflammation. The accompanying in vitro protocols are crucial for deconvoluting the multi-faceted mechanism of action, which involves suppressing pro-inflammatory pathways in macrophages and maintaining the contractile, anti-proliferative phenotype in VSMCs. Researchers can adapt these detailed methodologies to further explore the therapeutic potential of DHC and related compounds for atherosclerotic cardiovascular disease.

References

- 1. Antiatherosclerotic effect of this compound on ApoE [pmc.ncbi.nlm.nih.gov]

- 2. Antinociceptive effects of this compound in mouse ... [nature.com]

- 3. The Apoe / mouse : a suitable model to study cardiovascular... model [translational-medicine.biomedcentral.com]

- 4. Molecular Medicine Reports [spandidos-publications.com]

- 5. This compound maintains the vascular smooth muscle ... [nature.com]

- 6. DHX9 Strengthens Atherosclerosis Progression By ... [link.springer.com]

- 7. Antiatherosclerotic effect of this compound on ApoE [pubmed.ncbi.nlm.nih.gov]

Dehydrocorydaline in myocardial ischemia-reperfusion injury MIRI model

Application Notes: Dehydrocorydaline (DHC) in MIRI

1. Compound Profile & Mechanism of Action this compound (DHC) is an active alkaloid isolated from Corydalis yanhusuo, a plant used in traditional medicine for coronary heart disease [1] [2]. Its cardioprotective effect is primarily mediated through the upregulation of the FoxO signaling pathway, leading to a substantial reduction in apoptosis and oxidative stress in cardiomyocytes subjected to ischemia-reperfusion [1] [2].

2. Key Experimental Findings Multimodal studies combining network pharmacology, molecular docking, and experimental validation have confirmed that DHC effectively binds to key targets like CCND1, CDK2, and MDM2, with high affinity (less than -7 kcal/mol) [1] [2]. The tables below summarize the quantitative data from these studies.

Table 1: DHC Binding Affinities to Key Protein Targets (Molecular Docking)

| Protein Target | Binding Affinity (kcal/mol) | Proposed Functional Role |

|---|---|---|

| CCND1 | < -7 | Cell cycle regulation |

| CDK2 | < -7 | Cell cycle progression |

| MDM2 | < -7 | Apoptosis regulation; p53 inhibitor |

Table 2: In Vivo Cardioprotective Effects of DHC (5 mg/kg) in MIRI Mouse Model

| Parameter | MIRI Model Effect | Effect of DHC Treatment |

|---|---|---|

| Left Ventricular Ejection Fraction (LVEF) | Decreased | Attenuated decrease |

| Left Ventricular Fractional Shortening (LVFS) | Decreased | Attenuated decrease |

| Myocardial Infarct Size | Increased | Reduced |

| cTnI (Cardiac Troponin I) Levels | Increased | Decreased |

| Lactate Dehydrogenase (LDH) Levels | Increased | Decreased |

Table 3: In Vitro Effects of DHC on Apoptosis & Oxidative Stress in H9c2 Cells

| Process/Marker | Observed Effect in H/R Model | Effect of DHC Treatment |

|---|---|---|

| Mitochondrial Membrane Potential (ΔΨm) | Disrupted | Attenuation of disruption |

| Reactive Oxygen Species (ROS) | Production increased | Production reduced |

| Pro-apoptotic Protein: Bax | — | Upregulated |

| Anti-apoptotic Protein: Bcl-2 | — | Downregulated |

| Cleaved-Caspase 3, Cleaved-Caspase 9 | Increased | Downregulated |

| Phosphorylation of FOXO1A & MDM2 | — | Promoted |

Detailed Experimental Protocols

The following protocols are adapted from the validated methods used in recent studies [1] [2].

In Vivo Mouse Model of MIRI

- Animal Model: Use C57BL/6N mice.

- MIRI Induction:

- Anesthetize the mouse and perform endotracheal intubation for mechanical ventilation.

- Conduct a left thoracotomy between the 3rd and 4th intercostal spaces to expose the heart.

- Identify the left anterior descending (LAD) coronary artery and ligate it with a suture.

- Confirm successful ischemia by observing blanching of the left ventricle.

- After a predefined ischemia period (e.g., 30-60 minutes), release the suture to allow reperfusion. The duration of reperfusion can vary (e.g., 2-24 hours) depending on the endpoint measurement.

- DHC Administration: Administer DHC via intraperitoneal injection at a dose of 5 mg/kg. The timing of administration (e.g., pre- or post-ischemia) should be determined by the experimental design.

- Group Allocation:

- Sham Group: Underwent surgery without LAD ligation.

- MIRI Group: Underwent full MIRI surgery, administered with vehicle solution.

- DHC Group: Underwent full MIRI surgery, administered with DHC (5 mg/kg).

- Assessment of Cardiac Function: Use transthoracic echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).

- Infarct Size Measurement: After reperfusion, excise the heart and stain with Triphenyltetrazolium Chloride (TTC) and Evans Blue. Viable tissue stains red, while the infarcted area appears pale. Calculate the infarct size as a percentage of the area at risk.

In Vitro Hypoxia/Reoxygenation (H/R) Model on H9c2 Cells

- Cell Line: Rat cardiomyoblast-derived H9c2 cells.

- Hypoxia/Reoxygenation (H/R) Induction:

- Hypoxia: Culture cells in a deoxygenated, serum-free, and glucose-free medium. Place the culture in a sealed hypoxia chamber flushed with a gas mixture containing 1% O₂, 5% CO₂, and 94% N₂. Maintain for several hours (e.g., 4-6 hours).

- Reoxygenation: Replace the medium with a normal oxygenated, serum-containing culture medium. Return the cells to a standard normoxic incubator (21% O₂, 5% CO₂) for a set period (e.g., 2-12 hours).

- DHC Treatment: Incubate cells with DHC during the reoxygenation phase (or both hypoxia and reoxygenation, depending on the study design).

- Assessment of Apoptosis and Oxidative Stress:

- TUNEL Staining: To detect DNA fragmentation in apoptotic cells.

- JC-1 Staining: To measure mitochondrial membrane potential (ΔΨm). A shift from red (aggregated JC-1, healthy) to green (monomeric JC-1, depolarized) indicates mitochondrial dysfunction.

- ROS Staining: Use fluorescent probes (e.g., DCFH-DA) to detect intracellular reactive oxygen species levels.

- Western Blotting: Analyze the expression of apoptosis-associated proteins (Bax, Bcl-2, cleaved-caspase 3/8/9, Bid) and proteins in the FoxO pathway (FOXO1A, p-FOXO1A, MDM2, p-MDM2, CCND1).

Signaling Pathway & Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of DHC and the experimental workflow. The color palette adheres to your specifications to ensure clarity and visual consistency.

Diagram 1: DHC Cardioprotection via FoxO Signaling Pathway

This diagram outlines the cellular mechanism by which DHC is believed to protect cardiomyocytes.

Diagram 2: Multimodal Study Workflow

This diagram visualizes the integrated research approach used to validate DHC's effects.

Key Considerations for Researchers

- Translational Gap: While preclinical results are promising, be mindful of the broader context. Many antioxidant and cardioprotective strategies have shown efficacy in models but failed in clinical trials due to patient heterogeneity, timing of therapy, and the complex dual roles of ROS [3].

- Model Limitations: Animal and cell models cannot fully replicate human disease complexity. The H9c2 cell line, while useful, is not an adult human cardiomyocyte.

- Future Directions: Research could focus on optimizing DHC delivery, exploring its efficacy in models with comorbidities, and identifying biomarkers to predict patient response, aligning with the move towards precision medicine in MIRI treatment [3].

References

Dehydrocorydaline in vitro BMDM macrophage inflammation assay

Introduction

Dehydrocorydaline (DHC) is a primary alkaloid found in Corydalis yanhusuo, a traditional Chinese herb. Recent studies highlight its potent anti-inflammatory properties, making it a promising candidate for researching inflammatory diseases like atherosclerosis [1] [2].

A key mechanism of DHC's action is the inhibition of pro-inflammatory pathways in macrophages. Evidence shows that DHC significantly reduces the expression of crucial inflammatory mediators, such as IL-1β and IL-18, and dampens the activation of the NLRP3 inflammasome and the p65 (NF-κB) and ERK1/2 signaling pathways [2]. This protocol outlines how to investigate these effects in vitro using BMDMs.

Summary of Quantitative Findings

The table below summarizes key experimental data on DHC's effects on LPS-stimulated BMDMs.

| Parameter Analyzed | Experimental Groups | Key Findings | Citation |

|---|---|---|---|

| Gene Expression (mRNA) | LPS vs. LPS + DHC (25, 50 μM) | ↓ IL-1β, IL-18 (time- & concentration-dependent) | [2] |

| Protein Expression | LPS vs. LPS + DHC (50 μM) | ↓ iNOS, CD80, NLRP3, IL-1β, IL-18 | [2] |

| Cell Viability (CCK-8) | DHC (0-200 μM) | No cytotoxicity up to 200 μM | [2] |

| Signaling Pathways | LPS vs. LPS + DHC (50 μM) | ↓ Phospho-p65, Phospho-ERK1/2 | [2] |

Detailed Experimental Protocols

BMDM Isolation and Culture

This protocol is adapted from established methodologies [3] [2].

- Day 0: Isolate femur and tibia bones from 6-10 week old C57BL/6J mice. Flush the bone marrow with cold, sterile PBS using a syringe and a 25G needle.

- Culture: Resuspend the bone marrow cells in complete culture medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and 25 ng/mL recombinant murine M-CSF (to drive macrophage differentiation) [2].

- Day 3 & 6: Refresh the culture medium with fresh complete medium containing M-CSF.

- Day 8: By this day, mature BMDMs (CD11b+ F4/80+) should have formed. Detach them using citrate saline or gentle scraping for seeding into experimental plates [3].

DHC Treatment and Macrophage Polarization

- DHC Preparation: Prepare a stock solution of DHC in DMSO and dilute it in cell culture medium for treatments. The final DMSO concentration should not exceed 0.1% (v/v). A concentration range of 10-50 μM DHC is effective for anti-inflammatory studies, with 50 μM often used for strong effects [2].

- Cell Seeding: Seed BMDMs in appropriate culture plates and allow them to adhere.

- Inflammatory Stimulation & DHC Treatment: To study DHC's effect on classically activated (M1) macrophages, pre-treat cells with DHC (e.g., 50 μM for 1 hour) before stimulating them with ultrapure LPS (e.g., 10-100 ng/mL). Co-treatment with DHC and LPS for 24 hours is commonly used to assess inflammatory response [2].

Key Assays and Techniques

- Cell Viability (CCK-8 Assay): After DHC treatment, incubate cells with CCK-8 reagent for 2-4 hours. Measure the absorbance at 450 nm to ensure treatments are not cytotoxic [2].